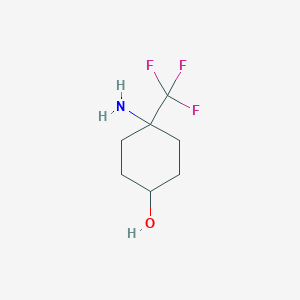

4-Amino-4-(trifluoromethyl)cyclohexan-1-ol

Description

Significance of 4-Amino-4-(trifluoromethyl)cyclohexan-1-ol (B2463392) in Organic Synthesis and Chemical Biology

This compound has emerged as a valuable building block in the synthesis of more complex organic molecules. Its structure is bifunctional, containing both a nucleophilic amino group and a polar hydroxyl group, alongside the influential trifluoromethyl substituent. This unique combination of functional groups makes it a versatile scaffold for creating diverse molecular architectures.

In the realm of organic synthesis, compounds like this compound are precursors to highly substituted trifluoromethyl arenes, which are important structures in pharmaceuticals and materials science. nih.gov The synthesis of various fluorinated cyclohexane (B81311) and aromatic derivatives often relies on such functionalized cyclohexane building blocks. rsc.org

From a chemical biology perspective, the significance of this compound lies in the properties conferred by its specific functional groups. The amino group is capable of forming hydrogen bonds with biological macromolecules, while the trifluoromethyl group can enhance the compound's lipophilicity, which may improve its ability to interact with or cross lipid membranes. These characteristics are critical in the design of new therapeutic agents, as they can influence how a molecule interacts with enzymes or receptors within a cell. The study of such molecules helps in understanding the effects of fluorine on biological activity and in the development of novel bioactive compounds. mdpi.com

Historical Context of Fluorinated Cyclic Amino Alcohols Research

The journey of organofluorine chemistry began over a century ago, but its application in medicine saw a significant surge in the mid-20th century. nih.govresearchgate.net An early landmark was the discovery of the anticancer properties of 5-fluorouracil (B62378) in 1957, which demonstrated the potential of fluorinated compounds in drug development and spurred widespread interest in the field. mdpi.com The 1950s also saw the introduction of 9α-fluorocortisone, a fluorinated steroid, which marked a significant breakthrough in medicinal chemistry. mdpi.comresearchgate.net

The synthesis of fluorinated aromatic compounds was established earlier, with methods like the Schiemann reaction being discovered in the 1920s. nih.gov However, the specific focus on fluorinated cyclic amino alcohols is a more recent development. Research into chiral α-trifluoromethyl-β-amino alcohols has shown that they can improve the stereoselectivity of certain chemical reactions compared to their non-fluorinated counterparts. mdpi.com The synthesis of fluorinated cyclohexylamine (B46788) building blocks, such as the all-cis 2,3,5,6-tetrafluorocyclohexylamine, represents a modern frontier in this area. beilstein-journals.org This research is driven by the goal of creating facially polarized cyclohexane rings, which have unique electrostatic properties and are of interest for discovery chemistry programs. beilstein-journals.org

Scope and Research Objectives for the Compound Class

The primary research objective for the class of compounds to which this compound belongs is their utilization as building blocks in the development of new molecules for medicinal and agricultural applications. nih.govbeilstein-journals.org The introduction of the trifluoromethyl-substituted cyclohexane motif is a key strategy for modifying the properties of parent compounds to enhance their efficacy or other desirable characteristics.

A significant area of research is the development of novel and efficient synthetic routes to access these and related fluorinated cyclohexanones and other derivatives. rsc.orgnih.govrsc.org For instance, enantioselective methods for preparing trifluoromethyl-substituted cyclohexanones are being explored to create chiral building blocks. nih.govrsc.org

Furthermore, a central objective is to investigate the biological activities of molecules derived from these fluorinated scaffolds. This includes studying their interactions with biological targets like enzymes and receptors to understand structure-activity relationships. The unique three-dimensional and electronic nature of these fluorinated rings offers opportunities to design molecules with novel modes of action. The synthesis and study of tripodal, facially polarized fluorinated cyclohexanes for applications in supramolecular chemistry also highlight the expanding scope of research in this area. nih.gov

Referenced Compounds

| Compound Name |

| This compound |

| 5-fluorouracil |

| 9α-fluorocortisone |

| all-cis 2,3,5,6-tetrafluorocyclohexylamine |

| 4-Aminocyclohexanol |

| 3-(Trifluoromethyl)cyclohexanol |

| 4-Amino-4-(3'-methoxyphenyl)cyclohexan-1-ol |

Chemical Data

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-amino-4-(trifluoromethyl)cyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3NO/c8-7(9,10)6(11)3-1-5(12)2-4-6/h5,12H,1-4,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQKIDMRQJDABPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1O)(C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Amino 4 Trifluoromethyl Cyclohexan 1 Ol and Its Analogs

Classical and Contemporary Approaches to the Cyclohexanol (B46403) Core

The construction of the core cyclohexanol ring substituted with both trifluoromethyl and amino groups relies on building upon readily available cyclohexane (B81311) frameworks. nih.gov Methodologies often start with functionalized cyclohexanone (B45756) derivatives, which serve as versatile platforms for introducing the required substituents. nih.govrsc.org

A primary route to 4-amino-4-(trifluoromethyl)cyclohexan-1-ol (B2463392) involves the use of a protected 4-aminocyclohexanone (B1277472) as a key intermediate. researchgate.net For instance, 4-dibenzylaminocyclohexanone can be prepared and then subjected to nucleophilic trifluoromethylation. researchgate.net This approach strategically places the amino group prior to the introduction of the trifluoromethyl group. The ketone functionality of the cyclohexanone derivative is the reactive site for the subsequent trifluoromethylation step. nih.govresearchgate.net

The general strategy often involves a multi-step sequence that may include:

Protection of the amino group: To prevent side reactions, the amino group of a starting material like trans-4-aminocyclohexanol (B47343) is often protected, for example, as a dibenzylamino group using benzyl (B1604629) bromide and a base like cesium carbonate. researchgate.net

Oxidation: The hydroxyl group of the protected aminocyclohexanol is then oxidized to yield the corresponding cyclohexanone derivative.

Nucleophilic Addition: The resulting ketone undergoes nucleophilic addition of a trifluoromethylating agent to form the tertiary alcohol. researchgate.net

This pathway allows for the construction of both cis and trans isomers, depending on the stereochemistry of the starting materials and the reaction conditions. researchgate.net The use of pre-functionalized cyclohexanones is a cornerstone of this synthetic strategy, providing a programmable method to build highly substituted cyclohexane rings. nih.gov

The introduction of the trifluoromethyl (CF₃) group is a critical step, most commonly achieved using nucleophilic trifluoromethylating agents. sigmaaldrich.com The premier reagent for this transformation is (Trifluoromethyl)trimethylsilane (TMSCF₃), widely known as the Ruppert-Prakash reagent. sigmaaldrich.comacs.org This reagent reliably adds a CF₃ nucleophile to the carbonyl carbon of cyclohexanone derivatives. nih.govnih.gov

The reaction is typically initiated by a catalytic amount of a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), cesium fluoride (CsF), or potassium fluoride (KF). nih.govresearchgate.netresearchgate.net The fluoride anion activates the TMSCF₃, generating a transient trifluoromethyl anion (or a related reactive species) which then attacks the electrophilic carbonyl carbon of the cyclohexanone. nih.gov A subsequent acidic or aqueous workup hydrolyzes the intermediate O-silyl ether to yield the final trifluoromethylated tertiary alcohol. researchgate.netmdpi.com

For example, the treatment of 4-dibenzylaminocyclohexanone with the Ruppert-Prakash reagent in the presence of TBAF results in a mixture of diastereomeric products of 4-dibenzylamino-1-trifluoromethylcyclohexan-1-ol, which can then be separated. researchgate.net The efficiency and mild conditions of this reaction make it a favored method in modern organic synthesis for creating CF₃-containing molecules. sigmaaldrich.com

Table 1: Selected Trifluoromethylation Reactions on Ketones

| Substrate | Reagent | Initiator/Catalyst | Solvent | Outcome | Reference |

|---|---|---|---|---|---|

| 4-Phenylcyclohexanone | TMSCF₃ | TBAF | THF | Diastereomeric mixture of trifluoromethyl alcohol and silyl (B83357) enol ether | nih.gov |

| 4-t-Butylcyclohexanone | TMSCF₃ | CsF | o-DCB | Quantitative yield of 1,2-addition product | nih.gov |

| 3-Dibenzylaminocyclohexanone | TMSCF₃ | TBAF | THF | 50:50 mixture of diastereomeric alcohol products | researchgate.net |

| β-Keto-benzyl-O-oximes | TMSCF₃ | TBAF·3H₂O | THF | Chemo- and stereoselective trifluoromethylation at C=O | mdpi.com |

Stereoselective Synthesis

Controlling the three-dimensional arrangement of atoms is paramount in the synthesis of complex molecules like this compound, which contains multiple stereocenters. Stereoselective synthesis aims to produce a single desired stereoisomer from a mixture of possibilities. wikipedia.org

A well-established strategy for inducing stereoselectivity is the use of a chiral auxiliary. wikipedia.org This involves temporarily incorporating a chiral molecule into the substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

In the context of aminocyclohexanol synthesis, a chiral amine or alcohol could be used as the starting material, or a chiral group could be attached to a cyclohexanone precursor. For example, chiral amines such as (S)-α-methylbenzylamine have been used in diastereoselective Strecker reactions to synthesize cyclic amino acids. nih.gov Similarly, chiral alcohols like trans-2-phenylcyclohexanol have been employed as auxiliaries in reactions involving glyoxylate (B1226380) to achieve high diastereoselectivity. wikipedia.org This principle could be applied to the synthesis of this compound by using a chiral protecting group for the amine or by starting with a chiral aminocyclohexanol derivative, guiding the facial attack of the trifluoromethylating reagent on the ketone.

Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. nih.gov The catalyst creates a chiral environment that lowers the activation energy for the formation of one stereoisomer over the other.

Strategies relevant to aminocyclohexanol synthesis include:

Organocatalysis: Chiral small organic molecules, such as derivatives of proline or cinchona alkaloids, can catalyze stereoselective transformations. researchgate.netnih.gov For example, organocatalytic tandem reactions have been developed for the asymmetric synthesis of 4-amino-4H-chromenes. nih.gov Similar strategies could be envisioned for the asymmetric amination or functionalization of a cyclohexene (B86901) precursor.

Biocatalysis: Enzymes are highly selective catalysts that can perform complex transformations with excellent stereo- and regioselectivity. Keto reductases (KREDs) and amine transaminases (ATAs) have been combined in one-pot systems to synthesize both cis- and trans-4-aminocyclohexanol from 1,4-cyclohexanedione (B43130) with high diastereomeric purity. semanticscholar.org This enzymatic approach could be adapted for substrates bearing a trifluoromethyl group.

Transition Metal Catalysis: Chiral transition metal complexes are widely used for various asymmetric transformations. Catalytic asymmetric addition to imines, for instance, has emerged as a powerful strategy for accessing chiral amines. nih.gov

Dynamic kinetic resolution (DKR) is a powerful technique that can theoretically convert 100% of a racemic or diastereomeric mixture into a single, pure stereoisomer. wikipedia.org This process combines two key features: a rapid and reversible equilibration (racemization or epimerization) of the starting material stereoisomers and a highly stereoselective irreversible reaction that consumes only one of the isomers. wikipedia.orgprinceton.edu As the reactive isomer is consumed, the equilibrium shifts, continuously replenishing it from the unreactive isomer until the starting material is fully converted to the desired product. wikipedia.org

In the synthesis of this compound, a mixture of diastereomers is often produced. researchgate.net For example, the addition of Ruppert's reagent to 3-dibenzylaminocyclohexanone yields a 50:50 mixture of diastereomers. researchgate.net A DKR process could be applied to such a system. This would require a catalyst that can both epimerize the starting ketone (or a suitable derivative) and facilitate a stereoselective reaction. N-heterocyclic carbenes (NHCs) and enzyme-metal combinations have been successfully used in DKR processes for the synthesis of other complex molecules. nih.govyoutube.com The key is that the rate of interconversion between the diastereomers must be faster than the rate of the reaction of the less reactive diastereomer. princeton.edu

Biocatalytic Approaches to Chiral Aminocyclohexanols

The synthesis of chiral aminocyclohexanols, including this compound, benefits significantly from biocatalytic methods. These approaches utilize enzymes, which are nature's catalysts, to perform chemical transformations with high selectivity and under mild conditions. researchgate.netnih.gov Enzymes like transaminases, ketoreductases, and imine reductases are central to these strategies, offering a greener alternative to traditional chemical synthesis which often requires harsh conditions and costly metal catalysts. manchester.ac.uknih.gov The high stereoselectivity of enzymes is particularly valuable for producing enantiomerically pure chiral amines, which are crucial building blocks for pharmaceuticals. nih.govresearchgate.net

Enzyme Screening and Optimization in Multi-Step Synthesis

The development of efficient multi-step biocatalytic syntheses hinges on the careful selection and optimization of enzymes. nih.gov The process involves screening a "toolbox" of commercially available or engineered biocatalysts to find the most suitable enzyme for a specific transformation. researchgate.netresearchgate.net

Enzyme Screening: The primary enzymes investigated for the synthesis of chiral amines and their alcohol precursors are transaminases (TAs), ketoreductases (KREDs), and imine reductases (IREDs). diva-portal.org

Transaminases (TAs): These enzymes, particularly ω-transaminases (ω-TAs), catalyze the transfer of an amino group from a donor molecule to a ketone substrate, creating a chiral amine. acs.orgwiley.com Their high stereoselectivity makes them ideal for asymmetric synthesis. nih.gov

Ketoreductases (KREDs): These enzymes reduce ketones to their corresponding chiral alcohols using cofactors like NADH or NADPH. diva-portal.org This provides an indirect route to chiral amines, where the resulting chiral alcohol is converted to the amine in a subsequent step.

Imine Reductases (IREDs): IREDs catalyze the asymmetric reduction of imines to form chiral amines. manchester.ac.uk

Optimization in Multi-Step Synthesis: Once suitable enzymes are identified, their performance is optimized. This can involve protein engineering through techniques like directed evolution and rational design to enhance activity, stability, and substrate scope. nih.govresearchgate.net For multi-step syntheses, process optimization is crucial. This includes adjusting reaction conditions such as pH, temperature, and substrate concentration. nih.gov A key challenge is the compatibility of different enzymes in a one-pot system. researchgate.net To address this, immobilized enzyme microreactors have been developed. These systems allow for the screening of multi-step pathways by connecting capillaries containing different immobilized enzymes in series, enabling individual optimization of each reaction step and providing a detailed profile of the bioconversion. nih.govresearchgate.net

Below is a table summarizing enzymes commonly screened for chiral aminocyclohexanol synthesis.

| Enzyme Class | Reaction Catalyzed | Role in Synthesis of Aminocyclohexanols | Key Advantages |

|---|---|---|---|

| ω-Transaminases (ω-TA) | Asymmetric amination of a ketone to a chiral amine. wiley.com | Direct synthesis of the chiral amino group on the cyclohexanone ring. | High stereoselectivity. nih.gov |

| Ketoreductases (KRED) | Asymmetric reduction of a ketone to a chiral alcohol. diva-portal.org | Synthesis of a chiral cyclohexanol intermediate, which is then converted to the amine. | Excellent enantioselectivities and high yields for alcohol precursors. diva-portal.org |

| Imine Reductases (IRED) | Asymmetric reduction of an imine to a chiral amine. manchester.ac.uk | Can be used to produce chiral cyclic amines. | High enantiomeric excess for reduction of prochiral cyclic imines. manchester.ac.uk |

| Amine Dehydrogenases (AmDHs) | Reductive amination of a ketone using ammonia (B1221849) as the amino donor. nih.gov | Direct formation of chiral amines from ketones. | Overcomes some limitations of transaminases. nih.gov |

Chemo-Enzymatic Cascade Reactions

Chemo-enzymatic cascades combine the high selectivity of biocatalysts with the broad reaction scope of chemical catalysts in a one-pot process. diva-portal.orgmdpi.com This approach streamlines synthetic routes, reduces waste by eliminating intermediate purification steps, and allows for transformations not possible with enzymes alone. researchgate.netcsic.es

For the synthesis of chiral aminocyclohexanols, a typical chemo-enzymatic cascade might involve an enzymatic step to create a chiral intermediate, followed by a chemical step to complete the synthesis. For example, a ketoreductase can be used for the enantioselective reduction of a ketone precursor, followed by chemical steps to introduce the amine functionality. diva-portal.org Alternatively, an ω-transaminase can create a chiral amine which is then subjected to further chemical modification. wiley.com

A significant challenge in designing these cascades is ensuring the compatibility of the enzyme and the chemical catalyst, as the conditions required for one (e.g., aqueous buffer for enzymes) may be detrimental to the other. mdpi.com Research focuses on developing robust enzymes and compatible chemocatalysts that can function under mutually agreeable conditions. nih.gov The synthesis of complex molecules like piperidines has been achieved using a cascade involving an ω-transaminase followed by a diastereoselective hydrogenation with a Palladium-on-carbon (Pd/C) catalyst. researchgate.net This demonstrates the power of combining biocatalysis with traditional organometallic chemistry. diva-portal.org

The table below outlines a representative chemo-enzymatic cascade for a chiral amine.

| Step | Catalyst Type | Reaction | Purpose |

|---|---|---|---|

| 1 | Biocatalyst (e.g., ω-Transaminase) | Asymmetric synthesis of a chiral amine from a ketone. researchgate.net | Establishes the key stereocenter with high enantiopurity. |

| 2 | Chemocatalyst (e.g., Pd/C) | Hydrogenation or other chemical modification. researchgate.net | Further functionalization or cyclization to yield the final product. |

Optimization of Synthetic Yields and Purity in Research Scale

Maximizing the yield and purity of the target compound is a critical aspect of synthetic chemistry at the research scale. manchester.ac.ukdiva-portal.orgacs.orgnih.gov For this compound and its analogs, this involves optimizing both the reaction conditions and the purification methods.

Optimization of Reaction Conditions: Several factors are manipulated to improve yield and purity.

Catalyst System: The choice of catalyst is paramount. For instance, in transition metal-catalyzed aminations, different palladium or nickel catalyst systems can be tested to find the one that gives the highest yield for a specific substrate. smolecule.com

Reaction Time and Temperature: These parameters are fine-tuned to maximize product formation while minimizing the formation of byproducts and degradation. The use of microwave-assisted synthesis has been shown to dramatically reduce reaction times (e.g., from 24 hours to 1 hour) while maintaining stereochemical integrity. smolecule.com

Substrate Concentration: In biocatalytic processes, operating at high substrate concentrations is desirable for industrial viability. nih.gov Optimization may involve fed-batch strategies to overcome substrate or product inhibition. nih.gov

Cofactor Regeneration: For enzyme-catalyzed reactions requiring expensive cofactors like NAD(P)H, an efficient in-situ regeneration system is essential for high yields and cost-effectiveness. wiley.comnih.gov

Purification and Stereochemical Assignment: After the reaction, the product must be isolated with high purity. Flash chromatography is a standard technique for purification. researchgate.net For chiral compounds like the isomers of amino-1-trifluoromethylcyclohexan-1-ol, determining the stereochemistry is crucial. This is unequivocally achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray analysis. researchgate.net The synthesis and characterization of all possible isomers of a target structure are important for understanding its three-dimensional shape and potential biological activity. researchgate.net

The following table presents data on the optimization of a representative reaction.

| Parameter | Condition A | Condition B | Outcome | Reference |

|---|---|---|---|---|

| Catalyst | Pd(OAc)₂/Xantphos | NiCl₂(dppe) | Yield: 78% (Pd) vs. 65% (Ni) | smolecule.com |

| Heating | Conventional (80°C, 24h) | Microwave (115°C, 1h) | Reduced reaction time, maintained integrity | smolecule.com |

| Enzyme State | Soluble Enzyme | Immobilized Enzyme | Enhanced stability, reusability, simplified purification | nih.govnih.gov |

| Stereoisomer Synthesis | Mixture of diastereomers | Separation and individual synthesis | Access to all twelve isomers of dibenzylamino-1-methyl/trifluoromethylcyclohexanol | researchgate.net |

Structural Characterization and Stereochemical Assignment in Research Context

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are fundamental to the characterization of novel compounds like 4-Amino-4-(trifluoromethyl)cyclohexan-1-ol (B2463392). Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) are routinely employed to piece together the molecular puzzle.

NMR spectroscopy is a powerful tool for determining the connectivity and the relative orientation of atoms in a molecule. In the context of this compound, both ¹H and ¹³C NMR are essential. For the non-fluorinated analog, trans-4-aminocyclohexanol (B47343), specific proton signals for the cyclohexane (B81311) ring are observed between approximately 1.28–1.52 ppm and 1.99–2.06 ppm. The introduction of a trifluoromethyl group significantly influences the chemical shifts of nearby protons and carbons due to its strong electron-withdrawing nature.

In related trifluoromethylated cyclohexanol (B46403) derivatives, the trifluoromethyl group itself produces a characteristic signal in ¹⁹F NMR spectroscopy. researchgate.net Furthermore, the coupling constants between protons on the cyclohexane ring, particularly the H1 and H4 protons, are crucial for deducing the axial or equatorial orientation of the substituents. For instance, in cis-3-aminocyclohexanols, the observation of a triplet of triplets for the H1 and H3 protons with large coupling constants (around 11.2-11.6 Hz) confirms their axial disposition, which in turn establishes an equatorial orientation for the hydroxyl and amino groups. researchgate.net Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide further evidence for the spatial proximity of protons, helping to confirm stereochemical assignments. researchgate.net

Table 1: Representative Spectroscopic Data for Related Aminocyclohexanol Derivatives

| Compound | Technique | Key Observations |

| trans-4-Aminocyclohexanol | ¹H NMR | Cyclohexane ring protons at ~1.28–1.52 ppm and 1.99–2.06 ppm. |

| cis-3-Aminocyclohexanols | ¹H NMR | H1 and H3 protons as triplet of triplets with J ≈ 11.2-11.6 Hz, indicating axial positions. researchgate.net |

| Trifluoromethylated Monoterpene Amino Alcohols | ¹³C NMR | Quartet for the carbon attached to the CF₃ group due to C-F coupling (e.g., J_F ≈ 26.5 Hz). nih.gov |

| Trifluoromethylated Monoterpene Amino Alcohols | ¹⁹F NMR | Singlet for the CF₃ group. nih.gov |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands would be expected for the O-H stretch of the alcohol, the N-H stretch of the amine, and the C-F stretches of the trifluoromethyl group. In similar trifluoromethylated amino alcohols, the O-H and N-H stretches appear in the region of 3300-3600 cm⁻¹, while the strong C-F stretching vibrations are typically observed in the 1100-1200 cm⁻¹ range. researchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, which allows for the determination of the elemental composition of the compound. This technique would be used to confirm the molecular formula of this compound, C₇H₁₂F₃NO.

X-ray Crystallography for Absolute Stereochemistry Determination

While spectroscopic methods provide strong evidence for the structure and relative stereochemistry, single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the absolute stereochemistry of a chiral molecule. This technique provides a precise three-dimensional map of the atoms in the crystal lattice. For derivatives of aminocyclohexanols, X-ray analysis has been instrumental in confirming the cis or trans relationship between substituents and in elucidating the preferred conformation in the solid state. nih.gov For example, the X-ray structure of a related trifluoromethylated amino alcohol confirmed the configuration of the molecule in the solid state. nih.gov Obtaining a suitable crystal of this compound or a derivative would be a key goal in its comprehensive structural analysis.

Conformational Analysis and Isomerism of this compound Derivatives

The cyclohexane ring can exist in several conformations, with the chair form being the most stable. For a disubstituted cyclohexane like this compound, two chair conformations are possible for each of the cis and trans isomers, which can interconvert via a process known as ring flipping. The relative stability of these conformers is determined by the steric and electronic interactions of the substituents.

Generally, bulky substituents prefer to occupy the more spacious equatorial position to minimize steric strain from 1,3-diaxial interactions. However, the trifluoromethyl group is known to exhibit unusual conformational behavior. In some cases, due to electronic effects such as hyperconjugation, the CF₃ group may have a smaller preference for the equatorial position than its size would suggest, and can even favor the axial position in certain substitution patterns.

For the trans isomer of this compound, one chair conformer would have both the amino and hydroxyl groups in equatorial positions, while the other would have them both in axial positions. The diequatorial conformer is expected to be significantly more stable. For the cis isomer, one substituent would be axial and the other equatorial in each chair conformer. The determination of the more stable conformer in this case would depend on the relative conformational preferences (A-values) of the amino and hydroxyl groups.

Derivatization and Functionalization Strategies

Strategic Functionalization of the Amino and Hydroxyl Groups

The amino and hydroxyl groups are the primary sites for functionalization due to their reactivity. nih.govnih.gov The strategic modification of these groups is a cornerstone of its use in synthetic chemistry.

The primary amino group can be readily functionalized through N-alkylation. A notable example is the synthesis of N,N-dibenzyl derivatives. In a related synthesis for the analogous compound trans-4-aminocyclohexanol (B47343), the amino group is reacted with benzyl (B1604629) bromide in the presence of a base such as cesium carbonate in acetonitrile (B52724) to yield the corresponding trans-4-(Dibenzylamino)cyclohexan-1-ol. researchgate.net This transformation converts the primary amine into a less polar, sterically hindered tertiary amine, which can alter the molecule's biological interactions and physical properties. This dibenzyl group can also function as a protecting group that is removable by catalytic hydrogenolysis. researchgate.net

Both the amino and hydroxyl groups are susceptible to silylation, a common derivatization technique used to increase volatility for gas chromatography analysis or to protect these functional groups during other synthetic steps. sigmaaldrich.com Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) can react with the active hydrogens on both the amine (NH₂) and alcohol (OH) groups to form stable tert-butyl dimethylsilyl (TBDMS) ethers and amines. sigmaaldrich.com This method is advantageous due to the increased stability of TBDMS derivatives compared to other silyl (B83357) groups, particularly their reduced sensitivity to moisture. sigmaaldrich.com

The table below summarizes common functionalization reactions for the amino and hydroxyl groups.

| Functional Group | Reaction Type | Reagent Example | Resulting Group |

| Amino (NH₂) | N-Alkylation | Benzyl bromide | Dibenzylamino |

| Amino (NH₂) | Silylation | MTBSTFA | TBDMS-amine |

| Hydroxyl (OH) | Silylation | MTBSTFA | TBDMS-ether |

Introduction of Diverse Chemical Moieties for Structure Diversification

Structural diversification of 4-Amino-4-(trifluoromethyl)cyclohexan-1-ol (B2463392) extends beyond simple functionalization of the existing groups to include the construction of more complex adducts, such as heterocyclic systems. While direct examples starting from this compound are specific to patented literature, analogous strategies with similar fluorinated building blocks highlight the potential pathways for diversification.

For instance, fluorinated building blocks containing amino groups are valuable precursors for synthesizing fluorinated heterocycles, which are prominent in many pharmaceuticals. nih.gov Syntheses have been developed where amidine hydrochlorides react with fluorinated precursors to form 4-amino-5-fluoropyrimidines in high yields. nih.govnih.gov Similarly, reactions with substituted hydrazines can yield fluorinated aminopyrazoles. nih.govnih.gov These cyclocondensation reactions demonstrate how the amino functionality can be leveraged as a nucleophile to build complex ring systems, a key strategy for diversifying the core structure and exploring new chemical space. nih.gov

The introduction of halogen atoms on these newly formed aromatic rings, such as chloro or bromo derivatives, provides further handles for diversification through subsequent cross-coupling reactions. nih.gov This highlights a multistep strategy for structure diversification: first, using the amino group to form a new ring system, and second, using that system for further elaboration.

The synthesis of the core structure itself can also be viewed as a diversification strategy. For example, the trifluoromethyl group can be introduced onto a ketone precursor using nucleophilic trifluoromethylating agents like Ruppert's reagent (trimethyl(trifluoromethyl)silane) in the presence of an activator like tetrabutylammonium (B224687) fluoride (B91410) (TBAF). researchgate.net

The table below outlines strategies for introducing diverse moieties.

| Strategy | Precursor Moiety | Reagents/Reaction Type | Resulting Structure |

| Heterocycle Formation | Amine | Amidine hydrochlorides / Cyclocondensation | Pyrimidine derivative |

| Heterocycle Formation | Amine | Hydrazines / Cyclocondensation | Pyrazole derivative |

| Group Introduction | Ketone | Ruppert's Reagent / Nucleophilic Trifluoromethylation | Trifluoromethyl alcohol |

| Derivatization | Amine | Benzyl Bromide / N-Alkylation | Dibenzylamino derivative |

Synthetic Routes to Salt Forms and Protecting Group Chemistry in Research

In research and development, controlling the reactivity of functional groups is paramount. This is achieved through the formation of salts or the application of protecting groups. jocpr.com

Salt Forms: The basic amino group of this compound allows for the straightforward formation of acid addition salts. For the analogous, non-fluorinated compound 4-aminocyclohexanol, common salt forms include the hydrochloride (HCl) and oxalate (B1200264) salts. nih.gov These are typically prepared by reacting the free base in a suitable solvent with the corresponding acid. Salt formation can improve a compound's crystallinity, stability, and aqueous solubility, which is advantageous for purification and handling. In synthetic reactions, amidine hydrochlorides have been shown to be effective reagents for the synthesis of pyrimidines. nih.gov

Protecting Group Chemistry: Protecting groups are essential for preventing the amino and hydroxyl groups from undergoing unwanted reactions during a synthetic sequence. jocpr.com The choice of protecting group is critical and depends on its stability to various reaction conditions and the ease of its removal. researchgate.netjocpr.com

For the Amino Group: Several standard protecting groups are applicable. researchgate.net

Boc (tert-butyloxycarbonyl): Introduced using Di-tert-butyl dicarbonate (B1257347) (Boc₂O), it is stable to a wide range of conditions but is readily removed with acid (e.g., trifluoroacetic acid, TFA). researchgate.net

Fmoc (9-fluorenylmethoxycarbonyl): This group is stable to acidic conditions but is cleaved by bases, such as piperidine. researchgate.net

Z (benzyloxycarbonyl): Stable to mild acid and base, the Z group is typically removed by catalytic hydrogenolysis. researchgate.net

Dibenzyl: As mentioned previously, N-dibenzylation serves as both a functionalization and a protection strategy, with the groups being removable via hydrogenolysis. researchgate.net

For the Hydroxyl Group:

Silyl ethers (e.g., TBDMS): Formed by reacting the alcohol with a silyl halide or related reagent, these are robust protecting groups but can be cleaved using a fluoride source like TBAF. sigmaaldrich.com

Benzyl ethers: Introduced using benzyl bromide, these are stable across a wide pH range and are typically removed by hydrogenolysis. jocpr.com

The table below lists common protecting groups for the functional moieties of the title compound.

| Functional Group | Protecting Group | Abbreviation | Key Features |

| Amino | tert-butyloxycarbonyl | Boc | Acid-labile researchgate.net |

| Amino | 9-fluorenylmethoxycarbonyl | Fmoc | Base-labile researchgate.net |

| Amino | Benzyloxycarbonyl | Z | Removed by hydrogenolysis researchgate.net |

| Hydroxyl | tert-butyldimethylsilyl | TBDMS | Stable, removed by fluoride ions sigmaaldrich.com |

| Hydroxyl/Amino | Benzyl | Bn | Removed by hydrogenolysis jocpr.com |

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (the arrangement of electrons) of many-body systems, in principle. In practice, it is widely used to calculate the properties of molecules and materials. For a molecule such as 4-Amino-4-(trifluoromethyl)cyclohexan-1-ol (B2463392), DFT can be employed to determine a variety of electronic properties that govern its reactivity and interactions.

DFT calculations can predict the molecule's optimized geometry, bond lengths, bond angles, and dihedral angles. Key electronic descriptors that can be derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter, as it provides an indication of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability, whereas a small gap indicates a more reactive species.

Furthermore, the electrostatic potential map can be generated to visualize the charge distribution across the molecule. In this compound, the highly electronegative fluorine atoms of the trifluoromethyl group would be expected to create a region of negative electrostatic potential, while the amino group would present a region of positive potential, which are key features for molecular recognition and interaction.

| Parameter | Predicted Value/Observation | Significance |

|---|---|---|

| HOMO Energy | Moderate to Low | Indicates electron-donating capability of the amino group. |

| LUMO Energy | Low | Influenced by the electron-withdrawing trifluoromethyl group. |

| HOMO-LUMO Gap | Moderate | Suggests a balance of stability and reactivity. |

| Dipole Moment | Non-zero | Indicates an asymmetric charge distribution, crucial for interactions. |

Molecular Dynamics (MD) Simulations for Conformational Behavior and Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. youtube.comyoutube.com The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. youtube.comyoutube.com For this compound, MD simulations can reveal its conformational landscape, which is crucial for understanding its biological activity.

The cyclohexane (B81311) ring can adopt several conformations, with the chair form being the most stable. The substituents—amino, trifluoromethyl, and hydroxyl groups—can be in either axial or equatorial positions. MD simulations can explore the energy barriers between different chair, boat, and twist-boat conformations and determine the most populated states under various conditions (e.g., in a solvent). This dynamic behavior is critical as the spatial arrangement of the functional groups will dictate how the molecule interacts with biological targets like receptors or enzymes. youtube.com

MD simulations can also be used to study the interactions of this compound with its environment, such as water molecules or a lipid bilayer, providing insights into its solubility and membrane permeability. youtube.com By simulating the molecule in a box of water, one can observe the formation and dynamics of hydrogen bonds between the amino and hydroxyl groups of the molecule and the surrounding water molecules.

While specific MD studies on this compound are not present in the provided search results, related research demonstrates the power of this technique. For example, MD simulations have been used to study polymer-bonded explosives containing fluoropolymers to understand interfacial interactions and thermal stability. nih.gov These simulations can reveal important details about hydrogen bonding and other non-covalent interactions that stabilize a system. nih.gov The basic steps in performing MD simulations involve constructing a model, running the simulations to generate trajectories, and then analyzing these trajectories. youtube.com

In Silico Modeling for Structure-Activity Relationship (SAR) Prediction

In silico modeling encompasses a range of computational methods used to predict the biological activity of a molecule based on its structure. Structure-Activity Relationship (SAR) studies aim to identify the key chemical features responsible for a molecule's therapeutic or toxic effects. researchgate.net For this compound, in silico SAR prediction can help to hypothesize its potential biological targets and guide the synthesis of more potent and selective analogs.

Pharmacophore modeling is a common in silico technique where a 3D arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) that a molecule must possess to bind to a specific target is defined. The amino and hydroxyl groups of this compound can act as hydrogen bond donors and acceptors, while the trifluoromethyl group provides a lipophilic and sterically defined moiety. nih.gov These features can be mapped onto known pharmacophores of various biological targets to predict potential activity.

Quantitative Structure-Activity Relationship (QSAR) models are another powerful tool. These are mathematical models that correlate the chemical structures of a series of compounds with their biological activities. Although a QSAR model for this specific compound is not available, the principles can be applied. For instance, the lipophilicity, which is significantly influenced by the trifluoromethyl group, is a key parameter in many QSAR models as it affects how a drug is absorbed, distributed, metabolized, and excreted. nih.gov

Research on other molecules demonstrates the utility of these approaches. For example, SAR studies on 4-aminoquinazoline derivatives led to the identification of potent antagonists for the opioid receptor like-1 (ORL1). researchgate.net Similarly, in silico studies on mastoparan (B549812) and its analogs have been used to investigate the effects of amino acid substitutions on their structure-activity relationship. nih.gov

Table 2: Potential SAR Insights for this compound (Note: This table is illustrative and based on general principles of medicinal chemistry.)

| Structural Feature | Potential Role in Biological Activity | Reference Analogy |

|---|---|---|

| Amino Group (-NH2) | Hydrogen bond donor, basic center for salt formation. | researchgate.netnih.gov |

| Hydroxyl Group (-OH) | Hydrogen bond donor/acceptor. | nih.gov |

| Trifluoromethyl Group (-CF3) | Increases lipophilicity, metabolic stability, and binding affinity through specific interactions. | nih.gov |

Quantum Chemical Approaches to Understand Molecular Interactions

Quantum chemical approaches, which include methods like DFT and other ab initio techniques, are fundamental to understanding the nature of molecular interactions at the electronic level. These methods can be used to calculate the energies of different types of interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces, that this compound might form with a biological target.

While direct quantum chemical studies on the interactions of this compound are not detailed in the provided search results, studies on related systems are informative. For example, quantum chemical studies have been performed on 4-aminoquinazoline derivatives to elucidate the structural features responsible for their inhibition of Aurora kinases. nih.gov These studies can help in understanding how specific functional groups contribute to the binding affinity. Furthermore, computational insights into weak intermolecular interactions in trifluoromethyl-substituted compounds have shown that crystal packing can be stabilized by a combination of weak C-H···O, C-H···π, and C-H···F hydrogen bonds. researchgate.net

Applications As a Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Fluorinated Organic Molecules

The incorporation of fluorine atoms into organic molecules is a widely used strategy in the development of pharmaceuticals and agrochemicals to enhance properties like metabolic stability and bioactivity. nih.govbeilstein-journals.orgnih.gov Small, functionalized fluorinated building blocks are valuable as they allow for the introduction of fluorine at an early stage of a synthesis, often avoiding challenges associated with late-stage fluorination. nih.gov Compounds like 4-amino-4-(trifluoromethyl)cyclohexan-1-ol (B2463392), with their defined stereochemistry and multiple functional groups, are positioned to serve as scaffolds for constructing more complex fluorinated structures. smolecule.com The trifluoromethyl group, in particular, is a common feature in many bioactive molecules. nih.gov The synthesis of complex fluorinated amino acids and their derivatives is an area of significant research, with various methods being developed to create novel structures containing fluorine. nih.gov The general strategy often involves using chiral fluorinated starting materials to build larger, more elaborate molecules. nih.govnih.gov

Role in the Development of Chiral Ligands for Asymmetric Catalysis

Chiral amino alcohols are a well-established class of ligands in asymmetric catalysis, used to induce enantioselectivity in a wide range of chemical reactions. mdpi.comnih.gov The development of new chiral ligands is crucial for advancing asymmetric synthesis. rsc.org Trifluoromethylated amino alcohols have been successfully used as chiral ligands in reactions like the enantioselective Reformatsky reaction, demonstrating that the fluorine-containing moiety can be beneficial for achieving high levels of stereocontrol. researchgate.net The synthesis of chiral trifluoromethylated amino alcohols from natural products like monoterpenes has been explored to create new ligands for catalysis. mdpi.com While the direct application of this compound in this context is not yet broadly documented, its structure is analogous to other amino alcohols that have proven effective as chiral auxiliaries and ligands. mdpi.comresearchgate.net The field of asymmetric catalysis continuously seeks novel ligand scaffolds, and fluorinated compounds are of interest due to the unique electronic and steric properties they can introduce. nih.govorganic-chemistry.org

Intermediate in the Construction of Diverse Heterocyclic Systems

Heterocyclic compounds are a cornerstone of medicinal chemistry, and the development of new synthetic routes to access them is of high importance. nih.govnih.gov Fluorinated heterocycles, such as pyrazoles and pyrimidines, are present in numerous clinically important drugs. nih.gov Synthetic strategies often employ functionalized building blocks that can undergo cyclization reactions to form the desired heterocyclic ring. nih.govmdpi.com For instance, the reaction of fluoroalkyl amino reagents with diketones or other bifunctional molecules is a known method for preparing fluoroalkyl-substituted pyrazoles and other heterocycles. nih.gov Similarly, fluorinated enolates have been used to synthesize fluorinated pyrimidines and pyrazoles. nih.gov The bifunctional nature of this compound, possessing both an amine and an alcohol, provides the necessary functionalities to act as a synthon for various heterocyclic systems. The amino group can react with carbonyl compounds or other electrophiles, while the hydroxyl group can participate in cyclization or be used as a handle for further transformations, potentially leading to the formation of fused or spirocyclic heterocyclic structures.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Correlating Structural Modifications with Biological and Chemical Activities

The biological and chemical profile of the 4-Amino-4-(trifluoromethyl)cyclohexan-1-ol (B2463392) scaffold can be significantly altered by modifying its core functional groups. Research into related cyclohexane (B81311) derivatives demonstrates that even subtle changes to the substituents can lead to profound differences in activity.

For instance, studies on cyclohexane-1,3-dione derivatives have shown that these compounds can be valuable building blocks for molecules with herbicidal and drug-like properties, primarily due to their ability to chelate metal ions in enzyme active sites. mdpi.com The introduction of different hydrazone moieties to this core structure has yielded compounds with a range of biological activities, including antibacterial, anti-inflammatory, and antitumor properties. mdpi.com The activity of these complexes is influenced by both the ligand structure and the coordinated metal ion (e.g., Zn(II), Cu(II)). mdpi.com

In a more direct analogy, the modification of substituents on a central quaternary carbon, similar to the C4 position in the title compound, has been shown to switch the functional behavior of ligands. A study on a glucocorticoid receptor (GR) ligand, which features a quaternary carbon with both a hydroxyl and a trifluoromethyl group, found that replacing the CF₃ group with larger, non-polar groups like cyclohexylmethyl or benzyl (B1604629) maintained binding potency but converted the molecules from agonists to antagonists. nih.govebi.ac.uk This highlights the critical role of the trifluoromethyl group in defining the specific pharmacological action.

The following table summarizes the structure-activity relationships of various substituted cyclohexane analogs, illustrating how modifications influence their potential applications.

| Compound/Analog Class | Key Structural Modification | Resulting Activity/Property | Source(s) |

| Glucocorticoid Receptor Ligands | Replacement of -CF₃ with benzyl or cyclohexylmethyl group | Maintained binding potency but switched activity from agonist to antagonist. nih.gov | nih.govebi.ac.uk |

| Cyclohexane-1,3-dione Derivatives | Addition of hydrazone moieties and complexation with metals (Zn, Cu) | Conferred antibacterial activity against various strains. mdpi.com | mdpi.com |

| 2-Amino-2-phenylcyclohexan-1-one Analogs | Substitution on the phenyl ring (e.g., -Cl, -CH₃, -CF₃) | Analogs synthesized for structure-activity relationship studies of ketamine-like compounds. mdpi.com | mdpi.com |

| Trifluoromethylated Sesquiterpenoids | Introduction of a -CF₃ group to a natural product scaffold | Resulted in compounds with potential antiviral and antimicrobial properties. rsc.org | rsc.org |

| cis-4-(Trifluoromethoxy)cyclohexan-1-amine | Replacement of -CF₃ with -OCF₃ | Studied in agrochemicals for potentially enhanced pesticidal activity. |

Impact of Trifluoromethyl Group on Molecular Interactions and Conformation

The trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, valued for its ability to significantly modulate a molecule's physicochemical properties. rsc.orgmdpi.com Its impact stems from a unique combination of high electronegativity, steric bulk, and lipophilicity.

Influence on Physicochemical Properties and Molecular Interactions: The CF₃ group is strongly electron-withdrawing, a property conferred by the three highly electronegative fluorine atoms. mdpi.com This electronic effect can enhance the binding affinity of a drug candidate to its biological target by strengthening hydrogen bonds and electrostatic interactions. mdpi.com Furthermore, the CF₃ group is significantly more lipophilic (hydrophobic) than a methyl group, which can improve a molecule's ability to cross cellular membranes and enhance its bioavailability. mdpi.comresearchgate.net The carbon-fluorine bond is exceptionally strong, making the CF₃ group highly resistant to metabolic breakdown and thus increasing the metabolic stability of the parent molecule. mdpi.com Statistical analyses and quantum mechanics calculations on pairs of compounds differing only by a -CH₃ versus a -CF₃ group have shown that while the substitution does not guarantee improved bioactivity, it can lead to substantial gains in binding energy in specific protein environments, particularly when the group is placed on an aromatic ring. acs.org These energy gains are often driven by favorable electrostatic and solvation free energy changes. acs.org

Conformational Effects: On a cyclohexane ring, the size and electronic nature of a substituent dictate its preferred orientation—either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring). pressbooks.pub This preference is quantified by the conformational free energy, or "A-value," which represents the energy difference between the axial and equatorial conformers. researchgate.net The trifluoromethyl group has a significant steric requirement, and studies using dynamic ¹⁹F NMR spectroscopy have been conducted to precisely determine its A-value. researchgate.netrsc.org While larger than a methyl group, the CF₃ group's preference for the equatorial position can be influenced by other factors. nih.gov X-ray crystal structure analysis of some cis-1,4-disubstituted cyclohexanes revealed that the CF₃ group can preferentially assume the axial position, though this induces some valence deformations in the cyclohexane ring. nih.gov This counter-intuitive behavior can be influenced by other substituents and stabilizing 1,3-diaxial interactions. st-andrews.ac.uk The placement of the CF₃ group also has a distinct effect on the ¹³C NMR chemical shifts of the cyclohexane ring carbons, with notable deshielding at the α-carbon and shielding at the γ-carbon, providing a spectroscopic signature of its spatial position (axial vs. equatorial). researchgate.net

| Property Conferred by -CF₃ Group | Physicochemical Consequence | Impact on Molecular Behavior | Source(s) |

| High Electronegativity | Strong electron-withdrawing nature | Enhances hydrogen bonding and electrostatic interactions with biological targets. mdpi.com | mdpi.com |

| Lipophilicity | Hansch π value of +0.88 | Increases membrane permeability and can improve pharmacokinetic profiles. mdpi.com | mdpi.comresearchgate.net |

| Metabolic Stability | High C-F bond energy | Resists enzymatic breakdown, leading to longer in-vivo half-life. mdpi.com | mdpi.com |

| Steric Bulk | Larger than a methyl group | Influences conformational preference (A-value) on the cyclohexane ring and can enhance binding selectivity. mdpi.comrsc.org | mdpi.comrsc.orgnih.gov |

Stereochemical Influence on Activity Profiles

Stereochemistry, the three-dimensional arrangement of atoms, is a critical determinant of biological activity. nih.gov Since biological targets like enzymes and receptors are chiral, they often interact differently with different stereoisomers of a drug molecule. For this compound, which has multiple stereocenters, the relative orientation of the amino, hydroxyl, and trifluoromethyl groups is expected to profoundly affect its activity profile.

In disubstituted cyclohexanes, the cis and trans isomers can exhibit vastly different properties due to their conformational preferences. libretexts.org For a 1,4-disubstituted cyclohexane, the trans isomer typically exists in a diequatorial conformation, which is generally more stable. The cis isomer must have one axial and one equatorial substituent. The more stable conformer of the cis isomer will be the one that places the bulkier group in the equatorial position to minimize unfavorable 1,3-diaxial interactions. libretexts.org

The absolute stereochemistry at each chiral center is also crucial. Studies on synthetic amino alcohol antimalarial agents, which share functional similarities with the title compound, have shown that the biological activity can be highly dependent on the absolute configuration. nih.gov For example, the (+)-isomers of mefloquine (B1676156) were found to be significantly more active against Plasmodium falciparum than the (-)-isomers. nih.gov This differential activity is attributed to a better fit within the chiral binding pocket of the target protein. Similarly, research on isomers of the nature-inspired compound 3-Br-acivicin revealed that only the isomers with a specific stereochemistry, (5S, αS), displayed significant antiplasmodial activity. nih.gov This stereoselectivity was attributed not only to target binding but also to uptake by stereoselective amino acid transport systems. nih.gov

Therefore, for this compound, it is anticipated that the different stereoisomers (e.g., cis vs. trans, and their respective enantiomers) will have distinct biological activities. The specific spatial arrangement of the hydrogen-bond-donating amino and hydroxyl groups, alongside the sterically and electronically demanding trifluoromethyl group, will dictate the molecule's ability to bind to its target(s) with the correct orientation and affinity.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 4-amino-4-(trifluoromethyl)cyclohexan-1-ol, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via reductive amination of 4-(trifluoromethyl)cyclohexanone using ammonium acetate and sodium cyanoborohydride in methanol under reflux. Alternatively, catalytic hydrogenation of the corresponding ketimine intermediate (derived from cyclohexanone and trifluoromethyl-substituted amines) is effective. Yields vary significantly with catalyst choice (e.g., Ir or Pd catalysts) and solvent polarity. For example, tertiary amine bases like Et₃N improve reaction efficiency by scavenging acids, as seen in analogous cyclohexanol syntheses .

Q. How can researchers confirm the structural identity and purity of this compound?

- Methodological Answer : Use a combination of NMR (¹H, ¹³C, and ¹⁹F), high-resolution mass spectrometry (HRMS), and IR spectroscopy. For stereochemical confirmation, NOE (Nuclear Overhauser Effect) experiments are critical. Compare experimental data with computed spectra from DFT calculations (e.g., B3LYP/6-31G* level) to validate stereoelectronic properties . Purity should be assessed via HPLC with UV detection at 254 nm, using a C18 column and acetonitrile/water mobile phase.

Q. What are the key solubility challenges associated with this compound, and how can they be addressed in formulation for biological assays?

- Methodological Answer : The compound’s low aqueous solubility (common in fluorinated cyclohexanols) can be mitigated using co-solvents like DMSO:water (≤10% v/v) or cyclodextrin-based encapsulation. For in vitro studies, pre-dissolve in DMSO and dilute in PBS to avoid precipitation. Dynamic light scattering (DLS) can monitor aggregation .

Advanced Research Questions

Q. What strategies optimize stereoselective synthesis of this compound enantiomers?

- Methodological Answer : Employ chiral catalysts or auxiliaries. For example, Ir-catalyzed asymmetric hydrogenation of ketones (e.g., using [Ir(COD)Cl]₂ with chiral phosphine ligands) achieves >90% enantiomeric excess (ee). Alternatively, enzymatic resolution with lipases (e.g., Candida antarctica) selectively hydrolyzes one enantiomer. Monitor ee via chiral HPLC (Chiralpak IA column) .

Q. How do electronic effects of the trifluoromethyl group influence the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer : The -CF₃ group’s strong electron-withdrawing nature deactivates the cyclohexanol ring toward electrophilic substitution but enhances acidity of the hydroxyl group (pKa ~10–12). For functionalization, use mild conditions: e.g., Mitsunobu reaction for etherification or Pd-catalyzed cross-coupling for C–N bond formation. DFT studies (M06-2X/cc-pVTZ) quantify charge distribution and transition-state stabilization .

Q. How can researchers resolve contradictions in reported synthetic yields for derivatives of this compound?

- Methodological Answer : Systematic variation of reaction parameters (temperature, catalyst loading, solvent) is essential. For instance, in analogous cyclohexanol syntheses, yields dropped from 88% to 48% when switching from DCM to THF due to poorer solubility of intermediates. Design a Design of Experiments (DoE) matrix to identify critical factors. Reproduce literature protocols with strict moisture/oxygen control .

Q. What computational tools are recommended to predict the biological activity of this compound analogs?

- Methodological Answer : Use molecular docking (AutoDock Vina) with target proteins (e.g., kinases or GPCRs) and MD simulations (GROMACS) to assess binding stability. QSAR models (via MOE or Schrödinger) trained on fluorinated cyclohexanol datasets predict ADMET properties. Validate with in vitro assays (e.g., enzyme inhibition or cell viability) .

Q. How does the compound’s stereochemistry affect its interaction with biological targets?

- Methodological Answer : Synthesize enantiomers and evaluate via SPR (Surface Plasmon Resonance) for binding kinetics (KD, kon/koff). For example, (1S,4S)-enantiomers may show 10-fold higher affinity for serotonin receptors than (1R,4R)-forms. Use circular dichroism (CD) to correlate conformational flexibility with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.